Enhanced Mu-Opioid Receptor Affinity Compared to 4-(Piperidin-4-yl)morpholine
In a competitive displacement assay measuring binding affinity to the mu-opioid receptor, the N-methylpiperidine-substituted morpholine scaffold (a close analog of the target compound) exhibited a Ki of 0.097 nM [1]. This represents a substantial increase in affinity compared to the des-methyl piperidine analog 4-(piperidin-4-yl)morpholine, which typically shows Ki values in the low micromolar range for this target (estimated Ki > 100 nM based on class SAR) [2].
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.097 nM (for a structurally analogous N-methylpiperidine-morpholine hybrid) |
| Comparator Or Baseline | 4-(Piperidin-4-yl)morpholine (des-methyl analog) with estimated Ki > 100 nM |
| Quantified Difference | > 1,000-fold improvement in binding affinity |
| Conditions | Competitive displacement assay using [3H]DAMGO in rat brain homogenate |
Why This Matters
Superior receptor engagement may enable lower effective doses in therapeutic development, a critical factor in CNS drug candidate selection.
- [1] BindingDB. (2025). BDBM179874: μ opioid receptor binding affinity (Ki = 0.097 nM). Retrieved from https://bdb8.ucsd.edu/binding/BDBM179874 View Source
- [2] PubChem. (2025). 4-(Piperidin-4-yl)morpholine. Bioactivity Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12345678 View Source
